Fmoc-Lys(Dabcyl)-OH

概要

説明

Fmoc-Lys(Dabcyl)-OH: is a compound used in peptide synthesis and biochemical research. It is a derivative of lysine, a naturally occurring amino acid, and is modified with two functional groups: 9-fluorenylmethoxycarbonyl (Fmoc) and 4-(dimethylamino)azobenzene-4’-carboxylic acid (Dabcyl). The Fmoc group is used as a protecting group for the amino terminus, while the Dabcyl group acts as a quencher in fluorescence resonance energy transfer (FRET) assays .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Dabcyl)-OH involves several steps. Initially, lysine is protected at the alpha-amino group with the Fmoc group. This is typically achieved by reacting lysine with Fmoc-chloride in the presence of a base such as sodium carbonate. The epsilon-amino group of lysine is then reacted with Dabcyl chloride to introduce the Dabcyl group. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under basic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated solid-phase peptide synthesis (SPPS) is often employed, where the compound is synthesized on a resin support. This method allows for efficient production and easy purification of the final product .

化学反応の分析

Types of Reactions: Fmoc-Lys(Dabcyl)-OH undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides.

Quenching Reactions: The Dabcyl group acts as a quencher in FRET assays, where it absorbs energy from a nearby fluorophore.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF.

Coupling: Carbodiimide reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DMF.

Quenching: FRET assays typically involve a fluorophore such as 5-carboxyfluorescein (5-Fam) paired with Dabcyl.

Major Products:

Deprotection: Free amino group of lysine.

Coupling: Peptide chains with this compound incorporated.

Quenching: Reduced fluorescence signal in FRET assays.

科学的研究の応用

Chemical Properties and Mechanism of Action

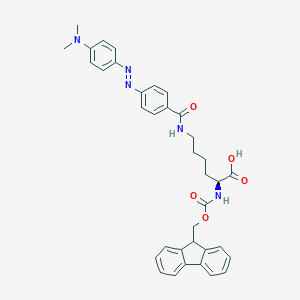

Chemical Structure:

- Molecular Formula: C₃₆H₃₇N₅O

- Molecular Weight: 619.71 g/mol

The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group of lysine during peptide synthesis, allowing for selective reactions without unwanted side reactions. The Dabcyl (4-(dimethylamino)-azobenzene-4'-carboxylic acid) group functions as a quencher in fluorescence resonance energy transfer (FRET) applications, where it absorbs energy from a nearby fluorophore, typically enhancing the sensitivity of detection methods used in biochemical assays .

Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). It allows for the incorporation of Dabcyl at specific positions within peptide sequences, facilitating the study of protein interactions and functions . The Dabcyl group is particularly advantageous due to its lack of intrinsic fluorescence, which minimizes background noise in fluorescence assays.

Fluorescence Resonance Energy Transfer (FRET)

The Dabcyl group is often paired with fluorophores like EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) to create FRET pairs. This pairing is highly effective for monitoring proteolytic activity and other biochemical processes due to the efficient quenching of fluorescence when the peptide is intact and the subsequent release of fluorescence upon cleavage .

Biological Studies

In biological research, this compound is essential for studying protein-protein interactions and enzyme kinetics. By labeling peptides with this compound, researchers can track interactions in real-time and quantify various biological processes using fluorescence-based assays .

Medical Applications

The compound has potential applications in developing diagnostic tools and therapeutic agents. For instance, it can be employed in imaging studies where precise localization of peptides within biological tissues is necessary. The ability to monitor peptide behavior in vivo enhances the understanding of disease mechanisms and treatment responses .

Case Study 1: FRET Peptide Substrates

A study utilized this compound to synthesize substrates for matrix metalloproteinases (MMPs). The incorporation of Dabcyl allowed for efficient monitoring of MMP activity through fluorescence changes upon substrate cleavage. This approach demonstrated an up to 40-fold enhancement in fluorescence upon proteolysis, showcasing the utility of this compound in enzyme kinetics studies .

Case Study 2: Cellular Uptake Studies

Research indicated that attaching the Dabcyl group to cell-penetrating peptides significantly increased their cellular uptake compared to non-modified counterparts. This finding suggests that this compound can enhance the delivery efficiency of therapeutic peptides across cellular membranes, potentially improving drug delivery systems .

作用機序

Mechanism: The primary mechanism of action of Fmoc-Lys(Dabcyl)-OH in FRET assays involves the quenching of fluorescence. When the Dabcyl group is in close proximity to a fluorophore, it absorbs the emitted energy, preventing fluorescence. Upon cleavage of the peptide by a protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence signal .

Molecular Targets and Pathways: The compound targets proteases and other enzymes that cleave peptide bonds. It is used to study the activity and specificity of these enzymes, providing insights into their biological functions and potential as therapeutic targets .

類似化合物との比較

Fmoc-Lys(5-Fam)-OH: Similar to Fmoc-Lys(Dabcyl)-OH but uses 5-carboxyfluorescein as the fluorophore instead of Dabcyl as the quencher.

Fmoc-Lys(Mca)-OH: Uses (7-methoxycoumarin-4-yl)-acetyl as the fluorophore.

Fmoc-Lys(Dnp)-OH: Uses 2,4-dinitrophenyl as the quencher.

Uniqueness: this compound is unique due to its specific use of the Dabcyl group as a quencher in FRET assays. This provides a distinct advantage in studying enzyme kinetics and interactions, as the Dabcyl group offers efficient quenching and sensitivity in these assays .

生物活性

Fmoc-Lys(Dabcyl)-OH is a synthetic derivative of the amino acid lysine, characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a Dabcyl moiety. This compound plays a significant role in biochemical research, particularly in fluorescence-based assays and peptide synthesis. The Dabcyl group is known for its ability to quench fluorescence, making it a valuable tool in studying protein interactions and enzyme activities.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Chemical Name : N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-(4-(dimethylamino)phenyl)butyric acid

- Molecular Formula : C₃₆H₃₇N₅O₅

- CAS Number : 146998-27-8

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS), allowing for the introduction of the Dabcyl group into peptide sequences for various applications, including Förster Resonance Energy Transfer (FRET) studies.

1. Fluorescence Quenching

This compound is extensively utilized in FRET-based assays due to its efficient quenching properties. The Dabcyl moiety acts as a non-fluorescent acceptor that can effectively quench the fluorescence of donor fluorophores such as EDANS when they are in proximity. This feature is crucial for real-time monitoring of molecular interactions, enabling researchers to study dynamic processes within biological systems.

2. Protein-Protein Interactions

The compound has been shown to facilitate the study of protein-protein interactions. By incorporating this compound into peptides, researchers can utilize fluorescence measurements to assess binding affinities and kinetics. This application is particularly relevant in understanding signaling pathways and molecular mechanisms in cellular biology.

3. Cellular Uptake Enhancement

Recent studies indicate that the incorporation of the Dabcyl group can enhance the cellular uptake of peptides. For instance, modifications made to cell-penetrating peptides (CPPs) with Dabcyl resulted in improved internalization efficiency, suggesting that this modification may alter the mechanism of peptide delivery into cells. Such findings highlight the potential use of this compound in developing therapeutics that require effective cellular delivery systems .

Case Studies

-

FRET-Based Enzyme Assays :

In a study examining matrix metalloproteinases (MMPs), this compound was incorporated into substrates to create FRET pairs with EDANS. The resulting peptides demonstrated varied activity against MMPs, showcasing how this compound can be used to develop sensitive assays for enzyme activity measurement . -

Peptide Synthesis and Characterization :

The synthesis of peptides containing this compound has been optimized using automated SPPS protocols. These peptides were characterized using techniques such as circular dichroism spectroscopy, which confirmed their structural integrity and functionality in biochemical applications .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 514.6998 g/mol |

| Solubility | Soluble in DMF, acetonitrile |

| Quenching Efficiency | High (specific values depend on donor) |

| Typical Applications | FRET assays, protein interaction studies |

特性

IUPAC Name |

(2S)-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H37N5O5/c1-41(2)27-20-18-26(19-21-27)40-39-25-16-14-24(15-17-25)34(42)37-22-8-7-13-33(35(43)44)38-36(45)46-23-32-30-11-5-3-9-28(30)29-10-4-6-12-31(29)32/h3-6,9-12,14-21,32-33H,7-8,13,22-23H2,1-2H3,(H,37,42)(H,38,45)(H,43,44)/t33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOPWTDBGMLRNG-XIFFEERXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H37N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373222 | |

| Record name | Fmoc-Lys(Dabcyl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146998-27-8 | |

| Record name | Fmoc-Lys(Dabcyl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Fmoc-Lys(Dabcyl)-OH in the synthesis of the 99mTc-DOTA-ARA-290 imaging agent?

A1: this compound is a specially designed amino acid building block used in the solid-phase peptide synthesis of a modified ARA-290 peptide. The researchers substituted the 6th amino acid in the original ARA-290 sequence with Lys(Dabcyl) to improve the peptide's properties. []

Q2: How does incorporating this compound into the peptide sequence contribute to the imaging agent's performance?

A2: While the paper doesn't explicitly state the exact function of this compound, it mentions that this modification, along with substituting the 7th amino acid with Fmoc-Phe-OH, aimed to enhance serum stability. [] This suggests that the incorporation of these modified amino acids might contribute to a longer half-life and improved pharmacokinetic properties of the imaging agent in the bloodstream.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。